2-(1,3-Thiazol-2-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

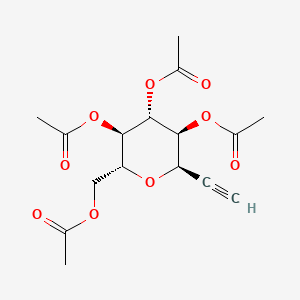

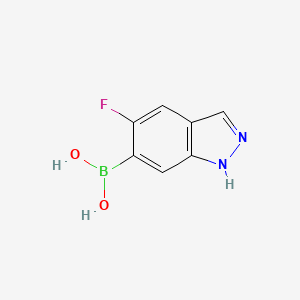

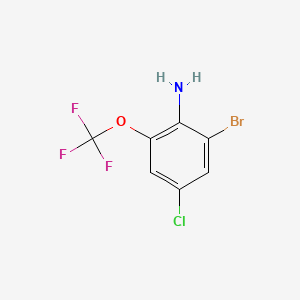

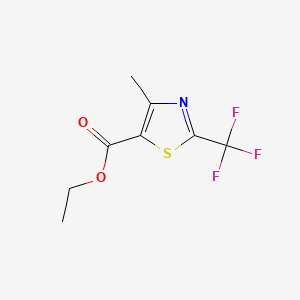

“2-(1,3-Thiazol-2-yl)morpholine” is an organic compound with the chemical formula C7H10N2OS and a molecular weight of 170.24 . It is a liquid at room temperature . This compound is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of “2-(1,3-Thiazol-2-yl)morpholine” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Physical And Chemical Properties Analysis

“2-(1,3-Thiazol-2-yl)morpholine” is a liquid at room temperature . It has a molecular weight of 170.24 .

Aplicaciones Científicas De Investigación

Cancer Research and Therapeutics

Phosphoinositide 3-Kinase Inhibition : Derivatives of 2-(1,3-Thiazol-2-yl)morpholine have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), showing utility in tumor growth inhibition models. This discovery highlights their potential in cancer therapeutics, particularly in targeted treatments for cancers driven by PI3K pathway alterations (Alexander et al., 2008).

Antitumor Properties : Some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, prepared from derivatives of 2-(1,3-Thiazol-2-yl)morpholine, have demonstrated promising antitumor properties. Their synthesis and anticancer activity screening suggest these compounds as potential leads for new anticancer agents' development (Horishny et al., 2020).

Antimicrobial and Antioxidant Activities

Antioxidant Potential : Research on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives has shown that specific molecular descriptors significantly impact antioxidant activity. These findings provide a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).

Antimicrobial Activity : Studies have demonstrated that morpholine-containing 2-R-phenyliminothiazole derivatives exhibit notable antibacterial and antifungal effects. This research highlights the potential of these compounds in developing new antimicrobial drugs to address the growing problem of microbial resistance (Yeromina et al., 2019).

Structural and Chemical Analysis

- Crystal Structure Analysis : The crystal structure of a Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been elucidated, providing insights into its molecular conformation and hydrogen bonding interactions. This research contributes to a deeper understanding of the chemical and physical properties of morpholine derivatives (Franklin et al., 2011).

Safety and Hazards

Direcciones Futuras

Thiazole derivatives, including “2-(1,3-Thiazol-2-yl)morpholine”, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future direction for “2-(1,3-Thiazol-2-yl)morpholine” could involve further exploration of its potential applications in these areas.

Mecanismo De Acción

Target of Action

2-(1,3-Thiazol-2-yl)morpholine is a derivative of thiazole, a heterocyclic compound that has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its target, the phosphoinositide 3-kinase, inhibiting its activity . This inhibition can lead to a decrease in the downstream signaling pathways that are activated by this kinase, potentially leading to a reduction in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by 2-(1,3-Thiazol-2-yl)morpholine is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. By inhibiting phosphoinositide 3-kinase, the compound can disrupt this pathway, potentially leading to reduced cell growth and survival .

Pharmacokinetics

For instance, one study showed that a specific 4-(1,3-Thiazol-2-yl)morpholine derivative had a Cmax of 1455 ng/mL at 1 h post dose and an AUClast of 2667 ng h/mL , indicating good absorption and distribution.

Result of Action

The molecular and cellular effects of 2-(1,3-Thiazol-2-yl)morpholine’s action are primarily related to its inhibition of phosphoinositide 3-kinase and the subsequent disruption of the PI3K/AKT/mTOR pathway . This can lead to a decrease in cell proliferation and survival, potentially making the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1,3-Thiazol-2-yl)morpholine. For instance, the pH of the environment can affect the compound’s stability and solubility, potentially influencing its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action and efficacy .

Propiedades

IUPAC Name |

2-(1,3-thiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-10-6(5-8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMYPGSDOAQHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211526-76-9 |

Source

|

| Record name | 1211526-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.